molecular formula C12H12N2O3S B7792784 2-[(4-methoxyphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylic Acid CAS No. 436094-69-8

2-[(4-methoxyphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylic Acid

Cat. No.: B7792784
CAS No.: 436094-69-8
M. Wt: 264.30 g/mol
InChI Key: ULIUXVXHYVQNQQ-UHFFFAOYSA-N
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Description

2-[(4-methoxyphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid is a heterocyclic compound featuring a thiazole ring, which is known for its diverse biological activities. The thiazole ring consists of sulfur and nitrogen atoms, contributing to its aromatic properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-methoxyphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid typically involves the reaction of 4-methoxyaniline with 2-bromo-4-methylthiazole-5-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-[(4-methoxyphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-[(4-methoxyphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to physiological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . Additionally, its interaction with DNA or RNA can result in antimicrobial or antiviral activities .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-chlorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid
  • 2-[(4-methoxyanilino)methyl]phenol
  • 2-(anilinomethyl)phenol

Uniqueness

2-[(4-methoxyphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid stands out due to its unique combination of a methoxy group and a thiazole ring, which imparts distinct chemical and biological properties. This compound’s specific structure allows for targeted interactions with biological molecules, making it a valuable candidate for drug development and other applications .

Properties

IUPAC Name

2-(4-methoxyanilino)-4-methyl-1,3-thiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3S/c1-7-10(11(15)16)18-12(13-7)14-8-3-5-9(17-2)6-4-8/h3-6H,1-2H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULIUXVXHYVQNQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC2=CC=C(C=C2)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501181488
Record name 2-[(4-Methoxyphenyl)amino]-4-methyl-5-thiazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501181488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436094-69-8
Record name 2-[(4-Methoxyphenyl)amino]-4-methyl-5-thiazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=436094-69-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(4-Methoxyphenyl)amino]-4-methyl-5-thiazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501181488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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